In Vitro Muscle Contraction: Rapid Onset and Sustained Inhibition of Vialox vs. SYN-AKE
Vialox demonstrates a rapid and robust inhibition of muscle contraction. In a direct, cross-study comparable in vitro assay, Vialox reduced muscle contraction by 71% within the first minute of exposure, with a sustained 58% reduction after two hours [1]. This immediate, high-magnitude effect is a critical differentiator from other topical neuromuscular peptides. For comparison, the tripeptide SYN-AKE, under a similar in vitro model, achieved a 36% reduction in contraction at one minute, reaching an 82% reduction after two hours [2].
| Evidence Dimension | In vitro reduction in muscle contraction |
|---|---|
| Target Compound Data | 71% reduction at 1 minute; 58% reduction at 2 hours |
| Comparator Or Baseline | SYN-AKE (Tripeptide-3): 36% reduction at 1 minute; 82% reduction at 2 hours |
| Quantified Difference | Vialox shows 35 percentage points greater inhibition at the 1-minute timepoint (71% vs. 36%). At 2 hours, SYN-AKE shows 24 percentage points greater inhibition (82% vs. 58%). |
| Conditions | In vitro muscle cell culture model; Vialox tested at unspecified concentration; SYN-AKE tested at 250 ppm (0.025%). |
Why This Matters
The 35-percentage-point advantage at the 1-minute mark underscores Vialox's potential for formulations emphasizing immediate, perceptible smoothing effects upon application.
- [1] Medindia. (2024). Vialox Peptide and its Molecular Action Mechanism. Press Release. View Source
- [2] Bio-Equip. (2024). SYN-AKE (Tripeptide-3) Product Information. View Source
